molecular formula C17H22N2O3 B6904535 N-(2-cyclopentyloxyphenyl)-2-oxopiperidine-4-carboxamide

N-(2-cyclopentyloxyphenyl)-2-oxopiperidine-4-carboxamide

Cat. No.: B6904535
M. Wt: 302.37 g/mol
InChI Key: PZRUEJUDFXWZES-UHFFFAOYSA-N
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Description

N-(2-cyclopentyloxyphenyl)-2-oxopiperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to a phenyl ring, a piperidine ring, and a carboxamide group

Properties

IUPAC Name

N-(2-cyclopentyloxyphenyl)-2-oxopiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16-11-12(9-10-18-16)17(21)19-14-7-3-4-8-15(14)22-13-5-1-2-6-13/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRUEJUDFXWZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2NC(=O)C3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentyloxyphenyl)-2-oxopiperidine-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-(cyclopentyloxy)phenylboronic acid. This intermediate is then subjected to a series of reactions, including coupling reactions and cyclization, to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentyloxyphenyl)-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH levels to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

N-(2-cyclopentyloxyphenyl)-2-oxopiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and pain management.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopentyloxyphenyl)-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

N-(2-cyclopentyloxyphenyl)-2-oxopiperidine-4-carboxamide can be compared with other similar compounds, such as:

  • N-(2-cyclopentyloxyphenyl)-3-(methanesulfonamido)benzamide
  • (2-(Cyclopentyloxy)phenyl)methanol
  • [3-Chloro-2-(cyclopentyloxy)phenyl]methanol

These compounds share structural similarities but differ in their functional groups and overall molecular configuration. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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